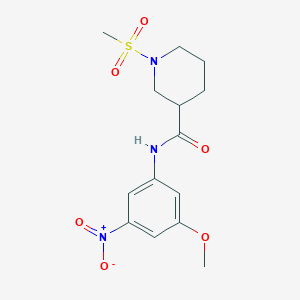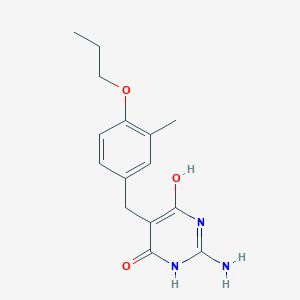
N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetamide
説明
N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O5 and its molecular weight is 417.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.1091484 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity Evaluation
A study focused on synthesizing 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and evaluating their affinity to GABAergic biotargets. The research aimed to estimate their anticonvulsant activity using a PTZ-induced seizures model in mice. The results highlighted the importance of the NHCO cyclic fragment in manifesting anticonvulsant activity, although the synthesized substances did not show significant anticonvulsant activity in the pentylenetetrazole-induced seizures model. This study contributes to understanding the structural requirements for anticonvulsant activity among quinazolinone derivatives (Wassim El Kayal et al., 2022).
Antitumor Activity and Molecular Docking Study
Another research avenue involved the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study showcased several compounds with remarkable broad-spectrum antitumor activity, significantly more potent compared to the positive control, 5-FU. Molecular docking studies were conducted to understand the interaction of these compounds with ATP-binding sites of EGFR-TK and B-RAF kinase, indicating their potential mechanism of action against cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
α-Glucosidase Inhibitory Potential
Research on N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide revealed compounds with promising α-glucosidase inhibitory potential. This activity is crucial for managing type-2 diabetes by controlling blood sugar levels. The study included detailed synthesis methods, structural determination, and evaluation of α-glucosidase inhibition, demonstrating the therapeutic potential of these derivatives (M. Iftikhar et al., 2019).
H1-Antihistaminic Activity
A novel series of 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity. The research identified compounds with significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2012).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-4-23-19(26)14-9-16(28-2)17(29-3)10-15(14)24(20(23)27)11-18(25)22-13-7-5-6-12(21)8-13/h5-10H,4,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJFGGOAWKCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)



![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)